molecular formula C23H28FN3O4 B11036702 Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11036702
M. Wt: 429.5 g/mol
InChI Key: FKUYRCLQFPCGBN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a quinoline core, a pyrazine ring, and a tert-butyl ester group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Fluoro and Dimethyl Groups: Fluorination and methylation can be achieved using reagents such as Selectfluor and methyl iodide, respectively.

    Formation of the Pyrazine Ring: The pyrazine ring can be constructed via a cyclization reaction involving appropriate diamine and diketone precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and ester groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving quinoline and pyrazine derivatives. It may also serve as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

Medicinally, the compound’s structure suggests potential applications as an anti-cancer or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the pyrazine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine, which contain a pyrazine ring.

    Fluoroquinolones: Antibiotics like ciprofloxacin and levofloxacin, which have a fluorinated quinoline structure.

Uniqueness

Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its combination of a fluorinated quinoline core, a pyrazine ring, and a tert-butyl ester group. This combination provides a distinct electronic and steric profile, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H28FN3O4

Molecular Weight

429.5 g/mol

IUPAC Name

tert-butyl 4-[(6-fluoro-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28FN3O4/c1-22(2,3)31-21(30)26-8-6-25(7-9-26)13-14-12-23(4,5)27-18-16(14)10-15(24)11-17(18)19(28)20(27)29/h10-12H,6-9,13H2,1-5H3

InChI Key

FKUYRCLQFPCGBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C(=O)OC(C)(C)C)C

Origin of Product

United States

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